N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14-4-6-15(7-5-14)16(20-8-11-22-12-9-20)13-19-18(21)17-3-2-10-23-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZXIBWSAGXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxylic acid, while substitution reactions could introduce various functional groups at the morpholine or furan rings .
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and furan-2-carboxamide analogs. Examples include:
Uniqueness
N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
N-(2-Morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide, a compound belonging to the carboxamide class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a morpholine moiety, and a p-tolyl group, which contribute to its unique biological activities. The presence of the morpholine group is particularly significant as it enhances the compound's interaction with various biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with receptors involved in pain signaling and inflammation pathways, potentially leading to anti-inflammatory effects.
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation and survival. This suggests that this compound could exhibit anticancer properties by targeting specific enzymatic pathways.
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that this compound possesses anti-inflammatory and anticancer activities. The following table summarizes findings related to its biological activity compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide | Bromine substitution | Promising anti-inflammatory activity |
| 5-chloro-N-(2-morpholinoethyl)-furan-2-carboxamide | Chlorine instead of bromine | Moderate anti-inflammatory activity |
| N-(4-methylphenyl)-furan-2-carboxamide | Lacks morpholine; aromatic substitution | Anticancer properties |
The presence of both bromine and the morpholine group in 5-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide potentially enhances its biological activity compared to these similar compounds.
Case Studies
- Anti-cancer Activity : A study on furan-based carboxamides indicated that compounds with electron-donor substituents exhibited significant anticancer activity, with certain derivatives showing up to 45% cell viability reduction in HepG2 cancer cells . This suggests a similar potential for this compound.
- Anti-inflammatory Effects : Interaction studies using surface plasmon resonance have suggested that derivatives of this compound may bind effectively to receptors involved in inflammatory responses. Further research is needed to quantify these interactions and their implications for therapeutic use.
Research Findings and Future Directions
Research into this compound is still in its early stages, but initial findings are promising:
- Binding Affinity Studies : Ongoing studies are exploring the binding kinetics and thermodynamics associated with this compound's interaction with biological targets. Techniques such as isothermal titration calorimetry are being employed to elucidate these interactions further.
- Potential Applications : Given its structural characteristics and preliminary biological data, this compound may serve as a lead candidate for drug development aimed at treating inflammatory diseases and cancers.
Q & A
Q. What are the recommended synthetic routes for N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the morpholino-p-tolylethylamine intermediate via nucleophilic substitution between 2-(p-tolyl)ethylamine and morpholine under catalytic conditions (e.g., acid or transition-metal catalysts) .
- Step 2 : Amide coupling using furan-2-carboxylic acid activated as an acyl chloride or via coupling reagents (e.g., EDCI/HOBt). Solvent choice (e.g., acetonitrile or DMF) and temperature control (reflux at 80–120°C) are critical for yields >70% .
- Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and employ inert atmospheres to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- ¹H/¹³C NMR : Identify key signals:
- Furan protons at δ 6.3–7.5 ppm (coupling patterns confirm substitution).
- Morpholino protons as a singlet at δ 3.5–3.7 ppm (N-CH₂ groups).
- p-Tolyl aromatic protons at δ 7.1–7.3 ppm .
- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- LC-MS : Molecular ion peak at m/z 370.4 (calculated for C₁₉H₂₄N₂O₃) with fragmentation patterns to validate structure .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., ADP-Glo™ for ATPase activity) .
- Receptor Binding : Use TRPM8 modulation assays (calcium flux measurements) if structural analogs show sensory pathway activity .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via vapor diffusion (e.g., chloroform/methanol mixtures).
- SHELX Workflow :
- SHELXD : Solve phase problems using intrinsic phasing for small molecules.
- SHELXL : Refine coordinates with anisotropic displacement parameters. Monitor R1 values (<0.05) and validate geometry using CCDC databases .
- Key Metrics : Dihedral angles between morpholino and furan rings (typically 5–15°), and hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .
Q. What computational strategies predict pharmacokinetics and target binding affinity?
- ADME Prediction : Use SwissADME to calculate logP (~2.8), topological polar surface area (~70 Ų), and BBB permeability (low) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis. Dock into TRPM8 (PDB: 6NR3) or kinase domains (e.g., EGFR). Key interactions: furan O with Lys/Arg residues; morpholino with hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications :
- Replace morpholino with piperazine (enhanced solubility) or thiomorpholine (altered electronic effects) .
- Introduce electron-withdrawing groups (e.g., -NO₂) on p-tolyl to modulate reactivity .
- Assay Correlation : Compare IC₅₀ values of derivatives against parent compound. Use CoMFA/CoMSIA for 3D-QSAR modeling .
Q. What are the challenges in analyzing metabolic pathways of this compound?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Identify Phase I metabolites (oxidation at morpholino or furan) via UPLC-QTOF-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Correlate inhibition (Ki values) with structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
